molecular formula C17H25N3O5S B1683490 Veralipride CAS No. 66644-81-3

Veralipride

Cat. No. B1683490
CAS RN: 66644-81-3
M. Wt: 383.5 g/mol
InChI Key: RYJXBGGBZJGVQF-UHFFFAOYSA-N
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Description

Veralipride, also known by the trade names Agreal and Agradil, is a typical antipsychotic of the benzamide class . It is used for the treatment of vasomotor symptoms associated with menopause . It works as a D2 receptor antagonist and induces prolactin secretion without any estrogenic or progestagenic effects .


Synthesis Analysis

Veralipride synthesis involves hydroxylated benzaldehydes as the starting materials and (CD3)2SO4 as the labelling substance . A known synthesis was followed for veralipride-d3 . This synthesis was extensively modified in the final steps for veralipride-d6 by introducing an ester exchange reaction which increased the overall yield .


Molecular Structure Analysis

The molecular formula of Veralipride is C17H25N3O5S . Its average mass is 383.462 Da and its monoisotopic mass is 383.151489 Da .


Chemical Reactions Analysis

Two sensitive and selective chromatographic methods were developed and validated for the determination of Veralipride in the presence of its degradation products . Forced degradation studies were performed, using HCl, NaOH, and 3% H2O2 .


Physical And Chemical Properties Analysis

Veralipride is a small molecule with a chemical formula of C17H25N3O5S . Its average weight is 383.46 and its monoisotopic weight is 383.151492091 .

Scientific Research Applications

Tolerance and Serum Prolactin Increase

Studies on the tolerance of Veralipride, known commercially as Agreal, generally show excellent results. A common observation across studies is a mild increase in serum prolactin levels, although this increase is rarely accompanied by galactorrhea and is rapidly reversible. The clinical side effects reported are moderate and uncommon, including symptoms such as drowsiness, dryness of the mouth, and occasionally nausea (Brient-Clabaux, 1985).

Use During Climacteric Period

Veralipride has been identified as a useful treatment for vasomotor symptoms during the climacteric period, addressing common symptoms such as hot flushes. Although its use has been discredited by some medical societies, a review suggests that with proper dosing—100 mg/day for 20 days followed by 10 drug-free days, and no more than 3 treatment cycles to minimize side effects like galactorrhea, mastodynia, and extrapyramidal symptoms—Veralipride can be effective. This treatment approach takes advantage of the drug's antidopaminergic mechanism and its residual effect, which allows for longer intervals between dosing schedules (Carranza-Lira, 2010).

Safety in Menopausal Symptoms Management After Breast Cancer

A qualitative systematic review focused on the safety of non-hormonal treatments, including Veralipride, for alleviating menopausal symptoms in breast cancer patients. The review emphasizes the need for randomized trials to fully understand the safety profile of these treatments in this specific patient population. Current data do not provide substantial evidence to conclusively determine the safety of Veralipride and other drugs for menopausal symptom management in breast cancer survivors, highlighting an area for future research (Antoine et al., 2007).

Safety And Hazards

Veralipride has been associated with serious side effects affecting the nervous system . These include depression, anxiety, sleep disorders, tremor, and tardive dyskinesia (an involuntary movement disorder which may be long-lasting or irreversible) . Due to these risks, it was withdrawn in several European countries in 2007 .

Future Directions

Veralipride was first authorized for use in 1979 but has never gained approval in the United States . Despite its effectiveness in treating vasomotor symptoms associated with menopause, its sale ceased due to the serious side effects it produced . In July 2007, the European Medicines Agency (EMA) recommended the withdrawal of marketing authorizations for Veralipride .

properties

IUPAC Name

2,3-dimethoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJXBGGBZJGVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66644-83-5 (mono-hydrochloride)
Record name Veralipride [INN]
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DSSTOX Substance ID

DTXSID6046268
Record name Veralipride
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Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veralipride

CAS RN

66644-81-3
Record name Veralipride
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Record name Veralipride [INN]
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Record name Veralipride
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Record name Veralipride
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Record name Veralipride
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Record name VERALIPRIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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